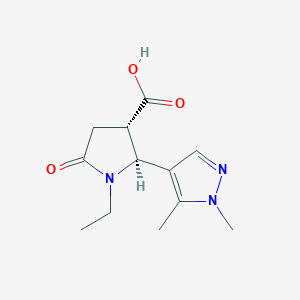

(2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-4-15-10(16)5-8(12(17)18)11(15)9-6-13-14(3)7(9)2/h6,8,11H,4-5H2,1-3H3,(H,17,18)/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRHSOKYQYJCOZ-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=C(N(N=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=C(N(N=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid: has various applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in biological studies to understand enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Derivatives

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Pyrazole vs. Tetrazole : The target compound’s 1,5-dimethylpyrazole group contrasts with tetrazole-containing analogues (e.g., compounds 4i and 4j in ). Tetrazoles are more polar due to their aromatic nitrogen-rich structure, which enhances hydrogen bonding and may increase aqueous solubility compared to pyrazoles .

- Pyrrolidine vs.

- Substituent Effects : The ethyl group in the target compound likely increases lipophilicity relative to phenyl or coumarin substituents in analogues, which could affect membrane permeability .

Hydrogen-Bonding and Crystallographic Behavior

The carboxylic acid group in the target compound enables strong hydrogen-bonding interactions, critical for crystal packing and stability. highlights that directional hydrogen bonds (e.g., O–H···O/N) dominate in carboxylic acid derivatives, forming robust supramolecular networks . In contrast, thioxo or tetrazole groups in analogues (Table 1) may participate in weaker C–H···S or N–H···N interactions, leading to less predictable crystallization patterns. For instance, coumarin-containing derivatives () exhibit π-π stacking due to aromatic systems, a feature absent in the target compound .

Physicochemical Properties (Inferred)

Biological Activity

The compound (2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 1820580-50-4) has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of the compound is with a molecular weight of 210.23 g/mol. It is characterized by a pyrrolidine core substituted with a pyrazole moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1820580-50-4 |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| Purity | 95% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of oxopyrrolidine compounds, including those similar to this compound. A notable study demonstrated that certain derivatives exhibited significant antimicrobial activity against multidrug-resistant Gram-positive pathogens, including strains of Staphylococcus aureus and Klebsiella pneumoniae.

In Vitro Antimicrobial Activity

The compound was tested against a panel of clinically relevant pathogens using the broth microdilution method. The minimum inhibitory concentration (MIC) values indicated promising activity against resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Klebsiella pneumoniae | 64 |

| Acinetobacter baumannii | 128 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, notably the A549 human lung adenocarcinoma model.

Cytotoxicity Studies

In a comparative study with standard chemotherapeutic agents like cisplatin, the compound showed varying degrees of cytotoxicity:

| Compound | Viability (%) after 24h treatment |

|---|---|

| (2S,3S)-2-(1,5-dimethyl...) | 66 |

| Cisplatin | 50 |

| Control (untreated) | 100 |

The proposed mechanism for the antimicrobial and anticancer activities involves the inhibition of specific enzymes and pathways critical for the survival and proliferation of pathogens and cancer cells. The presence of the pyrazole ring is thought to enhance interaction with target sites within these organisms.

Case Studies

A recent publication explored the structure–activity relationship (SAR) among various oxopyrrolidine derivatives. It was found that modifications to the pyrazole substituents significantly influenced both antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups on the pyrazole ring exhibited enhanced potency against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : Cyclocondensation reactions are commonly employed. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can be used to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives (as demonstrated for analogous compounds) . Alternatively, azide-mediated alkylation using NaN₃ in DMF at 50°C under catalytic conditions has been reported for structurally similar pyrazole derivatives . Key steps include refluxing in THF or DMF, purification via recrystallization (e.g., ethanol or toluene), and characterization using spectroscopic methods.

Q. What characterization techniques are recommended to confirm the compound’s structural integrity?

- Methodological Answer : Combine spectroscopic methods such as:

- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide/ester functionalities.

- ¹H/¹³C NMR to resolve stereochemistry and substituent positions (e.g., ethyl and methyl groups).

- Mass spectrometry (MS) for molecular ion confirmation.

- X-ray crystallography (if crystalline) for absolute configuration verification.

Refer to protocols in for analogous pyrazole-carboxylic acid derivatives.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture, light, or strong oxidizing agents. Decomposition products may include carbon oxides and nitrogen oxides under extreme conditions .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

- Methodological Answer : The (2S,3S) configuration requires chiral resolution techniques. Use chiral catalysts or auxiliaries during key steps (e.g., asymmetric hydrogenation). Monitor stereochemical purity via chiral HPLC or polarimetry. Epimer separation may require optimized chromatographic conditions, as minor changes in mobile phase or column packing can resolve co-eluting stereoisomers .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, solvent).

- Purity verification : Ensure >95% purity via HPLC; impurities (e.g., unidentified isomers) may skew results .

- Comparative SAR studies : Modify substituents (e.g., ethyl vs. methyl groups) and evaluate activity trends. For example, pyrazole derivatives with electron-withdrawing groups often show enhanced enzyme inhibition .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with variations at the pyrazole (e.g., 1,5-dimethyl), ethyl, or carboxylic acid positions.

- Biological testing : Screen against target enzymes (e.g., kinases, proteases) using in vitro assays.

- Computational modeling : Use docking simulations to predict binding affinities.

Refer to for protocols on pyrazole-based SAR in antiviral or antitrypanosomal contexts.

Q. What advanced methods can assess the compound’s stability under varied experimental conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds.

- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via LC-MS.

- pH-dependent stability : Test solubility and integrity in buffers ranging from pH 2–10.

Hazardous decomposition products (e.g., COₓ, NOₓ) should be quantified .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar compounds?

- Methodological Answer :

- Reaction optimization : Variables like solvent choice (DMF vs. THF), catalyst loading (NaN₃ concentration), and reaction time significantly impact yields. For example, extended reflux in THF improved yields in multi-step syntheses .

- Byproduct analysis : Use GC-MS or NMR to identify side products (e.g., unreacted intermediates).

Q. Why do biological activity results vary between in vitro and in vivo models?

- Methodological Answer :

- Bioavailability factors : Assess solubility (logP) and metabolic stability (e.g., cytochrome P450 interactions).

- Metabolite profiling : Identify active metabolites via LC-MS/MS.

- Species-specific responses : Compare human vs. animal cell lines or enzyme isoforms.

Studies on marine-derived pyrazoles highlight species-dependent cytotoxicity .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point | DSC or capillary method | |

| Solubility in DMSO | Gravimetric analysis | |

| Chiral Purity | Chiral HPLC (Daicel column) | |

| Enzymatic IC₅₀ | Fluorescence assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.